N,N-Dimethyldecylamine N-oxide

Catalog No.
S602450
CAS No.
2605-79-0
M.F
C12H27NO
M. Wt
201.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyldecylamine N-oxide

CAS Number

2605-79-0

Product Name

N,N-Dimethyldecylamine N-oxide

IUPAC Name

N,N-dimethyldecan-1-amine oxide

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

InChI

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3

InChI Key

ZRKZFNZPJKEWPC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+](C)(C)[O-]

Canonical SMILES

CCCCCCCCCC[N+](C)(C)[O-]

Synthesis and Characterization:

1-Decanamine, N,N-dimethyl-, N-oxide (DDAO) is a relatively simple molecule to synthesize, making it attractive for research purposes. Various methods have been reported for its preparation, including the reaction of N,N-dimethyldecan-1-amine with hydrogen peroxide ().

Antimicrobial Activity:

DDAO has been shown to possess antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans (). The exact mechanism of action is not fully understood, but it is believed to involve disruption of the cell membrane (). However, further research is needed to determine its potential for therapeutic applications.

Pharmaceutical Applications:

DDAO has been investigated for its potential use in various pharmaceutical applications due to its ability to modulate biological processes. Studies suggest it may have potential in areas such as:

  • Neurodegenerative diseases: DDAO has been shown to protect neurons from oxidative stress and promote their survival in cell culture models, suggesting its potential use in neurodegenerative diseases like Parkinson's and Alzheimer's disease ().
  • Cancer: DDAO has been shown to exhibit anti-proliferative and anti-tumor effects in various cancer cell lines, suggesting its potential as a chemotherapeutic agent ().

N,N-Dimethyldecylamine N-oxide is a quaternary ammonium compound with the chemical formula C12H27NO and a molecular weight of approximately 201.4 g/mol. It is characterized by its nonionic surfactant properties, making it soluble in water and effective in various applications, including cleaning products and personal care items. This compound has garnered attention due to its unique structure, which includes both hydrophilic and hydrophobic characteristics, allowing it to interact effectively with different substances.

DDAO is not a commonly studied biological molecule, and its mechanism of action within living systems is not well understood.

Information on the safety and hazards of DDAO is limited. However, amine oxides can have various hazard profiles depending on their structure. Some can be skin irritants or have other health effects [].

, primarily involving its amine oxide functional group. Key reactions include:

  • Hydrolysis: In the presence of water, N,N-dimethyldecylamine N-oxide can hydrolyze to form the corresponding amine and other by-products.
  • Oxidation: The compound can be oxidized further under specific conditions, potentially leading to the formation of more complex structures.
  • Reactions with Acids: It can react with acids, such as hydrochloric acid, resulting in the formation of salts and other derivatives .

Research has indicated that N,N-dimethyldecylamine N-oxide exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, it has been shown to affect the crystallization behavior of other surfactants, such as sodium dodecyl sulfate, indicating its utility in modifying physical properties in solution . Furthermore, its toxicity profile suggests that while it is effective in certain applications, it poses risks to aquatic life and requires careful handling .

The synthesis of N,N-dimethyldecylamine N-oxide typically involves the oxidation of N,N-dimethyldecylamine. Common methods include:

  • Oxidation with Peracids: This method involves treating N,N-dimethyldecylamine with peracetic acid or similar oxidizing agents under controlled conditions to yield the desired amine oxide .
  • Electrochemical Oxidation: Recent studies have explored electrochemical methods for synthesizing amine oxides, providing an environmentally friendly alternative .
  • Direct Reaction with Hydrogen Peroxide: This approach utilizes hydrogen peroxide in the presence of catalysts to facilitate the oxidation process .

N,N-Dimethyldecylamine N-oxide finds extensive use across various industries:

  • Surfactants: It is commonly used as a surfactant in cleaning products due to its ability to reduce surface tension and enhance cleaning efficiency.
  • Personal Care Products: The compound is utilized in shampoos and conditioners for its conditioning properties.
  • Industrial

Interaction studies involving N,N-dimethyldecylamine N-oxide have highlighted its role in modifying the behavior of other surfactants in solution. For example, research indicates that varying concentrations of this compound can significantly influence the crystallization kinetics of sodium dodecyl sulfate systems, affecting both crystal structure and growth rates . Such interactions are crucial for optimizing formulations in both consumer products and industrial applications.

N,N-Dimethyldecylamine N-oxide shares similarities with several other amine oxides but is unique due to its specific chain length and functional characteristics. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
N,N-Dimethylhexylamine N-oxideC10H23NOShorter carbon chain; different surfactant properties
N,N-Dimethyloctadecylamine N-oxideC18H39NOLonger carbon chain; different solubility profile
Lauryl dimethylamine N-oxideC12H27NOSimilar chain length; used primarily in personal care products
N,N-Dimethylmyristylamine N-oxideC14H31NOIntermediate chain length; unique emulsifying properties

N,N-Dimethyldecylamine N-oxide stands out due to its balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant while maintaining compatibility with a wide range of formulations.

N,N-Dimethyldecylamine N-oxide belongs to the chemical class of tertiary amine oxides, which are typically synthesized through oxidation of their corresponding tertiary amine precursors . The most common and industrially relevant oxidation pathway involves the reaction of N,N-dimethyldecylamine with hydrogen peroxide as the oxidizing agent [2]. This reaction proceeds through a nucleophilic attack by the nitrogen atom of the tertiary amine on the peroxide oxygen-oxygen bond, resulting in the formation of the N-oxide functional group [3].

The general reaction mechanism for tertiary amine oxidation involves several steps. Initially, the nitrogen lone pair attacks the electrophilic oxygen of hydrogen peroxide, forming an intermediate hydroxylamine species [4]. This intermediate then undergoes deprotonation and rearrangement to yield the final amine oxide product [5]. The reaction is exothermic in nature, releasing approximately 540-1610 kJ/kg of heat, which necessitates careful temperature control during industrial production [6].

Alternative oxidation pathways for tertiary amines include the use of peroxyacids such as meta-chloroperbenzoic acid (mCPBA), which offers higher reactivity but lower functional group tolerance compared to hydrogen peroxide [5]. Another approach involves molecular oxygen under high pressure (at least 50 psi) and elevated temperatures (at least 80°C), though this method is less common for industrial applications due to the harsh conditions required [4]. The oxidation with molecular oxygen typically requires an aqueous solvent system with an initial pH equal to or greater than the pKa of the tertiary amine [4].

For N,N-dimethyldecylamine N-oxide specifically, the hydrogen peroxide-mediated oxidation remains the method of choice due to its atom economy, relatively mild reaction conditions, and the formation of water as the only byproduct [5]. The reaction typically proceeds at temperatures between 60-80°C for 4-6 hours, with stoichiometric amounts of hydrogen peroxide to ensure complete oxidation .

Catalytic Optimization in Hydrogen Peroxide-Mediated Synthesis

The oxidation of N,N-dimethyldecylamine with hydrogen peroxide can be significantly enhanced through the use of various catalysts [2]. Catalytic optimization is crucial for improving reaction rates, increasing yields, and enhancing selectivity while minimizing the formation of unwanted byproducts [7]. Several catalyst systems have been developed specifically for tertiary amine oxidation reactions.

Transition metal-based catalysts have shown remarkable efficiency in promoting hydrogen peroxide-mediated oxidations [2]. Layered double hydroxides exchanged with anions of transition metal oxides, such as tungstate, molybdate, and vanadate, serve as effective heterogeneous catalysts for N-oxidation reactions [2]. These catalysts are particularly advantageous as they are non-corrosive, recyclable, and enable the use of lower concentrations of hydrogen peroxide while still achieving high yields [2] [3].

Flavin catalysis represents another approach for optimizing the hydrogen peroxide oxidation of tertiary amines [7]. N1,N5-dialkylated flavin catalysts, which are analogues of biologically important flavin redox cofactors, have demonstrated the ability to significantly enhance reaction rates compared to uncatalyzed processes [7]. The catalytic cycle proposed for flavin catalysis involves both hydrogen peroxide and molecular oxygen, with the latter being required for the initiation of the process [7].

Carbon dioxide has been identified as a particularly effective promoter for tertiary amine oxidation reactions [8]. When introduced into the reaction mixture, carbon dioxide forms peroxymonocarbonate (HCO4-), which has a 400-fold higher second-order rate constant for the oxidation of aliphatic tertiary amines compared to hydrogen peroxide alone [5]. The concentration of carbon dioxide typically ranges from 0.5 to 20 weight percent based on the tertiary amine, and it can be introduced under pressure (1-500 psig) or dissolved in the reaction medium [6] [9].

Table 1: Catalytic Systems for Tertiary Amine Oxidation with Hydrogen Peroxide

Catalyst TypeExamplesAdvantagesOptimal Conditions
Transition Metal OxidesTungstate, Molybdate, VanadateRecyclable, non-corrosive, lower H2O2 requirements10-25°C, 1-6 hours
Flavin CatalystsN1,N5-dialkylated flavinsFast reaction rates, high selectivityMild conditions, requires O2
Carbon DioxidePeroxymonocarbonate formation400-fold rate enhancementpH 8-11, 50-75°C
Alkoxide Anionstert-butoxide, isopropoxide, ethoxideEco-friendly, recyclable10-65°C, 0.5-5 hours

The addition of chelating agents, such as ethylenediaminetetraacetic acid, can further enhance the catalytic performance by preventing metal-catalyzed decomposition of hydrogen peroxide [3]. Additionally, the use of additives like benzonitrile, acetonitrile, or benzamide has been shown to improve the efficiency of catalytic systems based on layered double hydroxides exchanged with alkoxide anions [9].

Large-Scale Production Protocols and Process Engineering Considerations

Industrial production of N,N-dimethyldecylamine N-oxide requires careful process engineering to ensure safety, efficiency, and product quality [10]. Traditional batch processes for amine oxide production can be time-consuming, with commercial-scale operations taking up to 8 hours to complete [10]. Consequently, continuous flow processes have been developed to improve productivity and overcome limitations associated with batch manufacturing [10].

In continuous production systems, the tertiary amine and hydrogen peroxide are fed continuously into a reactor, often a microstructured or millistructured apparatus with an elongated hollow body [11]. The internal diameter of such reactors typically ranges from 0.25 mm to 10 mm, with lengths between 0.5 m and 20 m [11]. These dimensions provide an optimal surface-to-volume ratio, which is critical for efficient heat transfer during the exothermic oxidation reaction [11] [12].

Temperature control represents one of the most significant process engineering challenges in N,N-dimethyldecylamine N-oxide production [12]. The reaction temperature is typically maintained between 50-75°C, with 60-65°C being the optimal range for balancing reaction rate and product stability [6]. Cooling systems must be designed to handle the substantial heat release (1110-1420 kJ/kg) that occurs during the oxidation process [12]. In continuous flow systems, this heat management is facilitated by the high surface-to-volume ratio of the reactor design [11].

The molar ratio of tertiary amine to hydrogen peroxide is another critical parameter, with a slight excess of hydrogen peroxide (1.05-1.3 moles per mole of amine) typically employed to ensure complete conversion [6]. Higher concentrations of hydrogen peroxide (45-70 weight percent) can be used, though this may require additional safety measures [6]. Any excess hydrogen peroxide remaining after the reaction can be neutralized using reducing agents or decomposition catalysts such as manganese dioxide [6].

Table 2: Process Parameters for Large-Scale N,N-Dimethyldecylamine N-oxide Production

ParameterBatch ProcessContinuous Process
Reaction Temperature50-75°C60-65°C
PressureAtmospheric50-100 bar
Amine:H2O2 Molar Ratio1:1.1-1.21:1-1.1
Residence Time4-6 hours0.6-8 minutes
Catalyst Loading6-14 wt%Variable
CO2 Concentration0.05-5.0 wt%0.5-20 wt%
Flow RateN/A10-40 m/min

For industrial-scale production, specialized equipment is required to handle the corrosive nature of hydrogen peroxide and the viscosity changes that occur during the reaction [13]. Reactor materials must be carefully selected, with the inner walls often containing metals such as iron, chromium, nickel, molybdenum, or titanium [11]. Additionally, the use of co-solvents like isopropanol or isobutanol can prevent gelation, which is a common issue in amine oxide synthesis [6].

Process monitoring and control systems are essential for maintaining optimal reaction conditions and ensuring product quality [12]. Parameters such as temperature, pressure, flow rate, and reactant concentrations must be continuously monitored and adjusted as needed [12]. The Bodenstein number, which describes the degree of backmixing in the reactor, is typically maintained above 10 (preferably 20-200) to ensure proper mixing conditions [12].

Purification Techniques: Distillation vs. Chromatographic Approaches

After the synthesis of N,N-dimethyldecylamine N-oxide, purification is necessary to remove unreacted starting materials, byproducts, and residual hydrogen peroxide [14]. The choice of purification technique depends on factors such as the desired product purity, scale of production, and economic considerations [15].

Distillation represents one of the most common purification methods for amine oxides in industrial settings [15]. For N,N-dimethyldecylamine N-oxide, vacuum distillation is typically employed due to the compound's relatively high boiling point [16]. The process involves initially flashing off water and any remaining liquid hydrocarbons, followed by vacuum distillation to recover the amine oxide [16]. Typical distillation conditions include pressures of 14-20 torr and temperatures ranging from 190-200°C [16] [17].

The advantages of distillation include its scalability, relatively low operating costs for large-scale production, and the ability to achieve high product purity (>98%) [17]. However, distillation may lead to thermal decomposition of heat-sensitive amine oxides and can be energy-intensive [15]. To minimize thermal degradation, thin-film or short-path distillation techniques may be employed, which reduce the residence time at elevated temperatures [15].

Chromatographic approaches offer an alternative purification strategy, particularly for smaller-scale production or when extremely high purity is required . Various chromatographic methods have been applied to amine oxide purification, including ion-exchange chromatography, which can effectively remove residual amines or oxidants . For N,N-dimethyldecylamine N-oxide specifically, reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection (210-220 nm) has proven effective .

Table 3: Comparison of Purification Techniques for N,N-Dimethyldecylamine N-oxide

AspectVacuum DistillationChromatographic Purification
Scale ApplicabilityLarge industrial scaleLaboratory to pilot scale
Equipment ComplexityModerateHigh
Energy RequirementsHighModerate
Solvent ConsumptionLowHigh
Product Purity>98%>99%
ThroughputHighLow to moderate
Capital InvestmentHigh initial, lower operatingModerate initial, higher operating
Thermal Stress on ProductSignificantMinimal

Membrane-based purification techniques have also been explored for amine oxide purification [14]. These methods involve the use of semi-permeable membranes to separate the amine oxide from impurities based on molecular size or charge differences [14]. While membrane processes offer advantages such as lower energy consumption and the ability to operate at ambient temperatures, they are generally less common than distillation or chromatography for industrial-scale purification of N,N-dimethyldecylamine N-oxide [14].

Regardless of the purification method chosen, quality control testing is essential to ensure that the final product meets specifications [18]. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gas chromatography are commonly employed to verify product identity and purity [18]. For N,N-dimethyldecylamine N-oxide, the characteristic N-O stretching vibrations at approximately 950 cm⁻¹ in the FTIR spectrum serve as a key identifier .

Physical Description

Liquid

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

201.209264485 g/mol

Monoisotopic Mass

201.209264485 g/mol

Heavy Atom Count

14

UNII

G387VUT5EZ

GHS Hazard Statements

Aggregated GHS information provided by 606 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (93.4%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (11.88%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

2605-79-0

Wikipedia

Decylamine oxide

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Foam boosting; Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
1-Decanamine, N,N-dimethyl-, N-oxide: ACTIVE

Dates

Modify: 2023-08-15

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